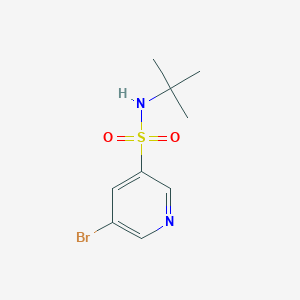

5-Bromo-N-tert-butylpyridine-3-sulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-N-tert-butylpyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2S/c1-9(2,3)12-15(13,14)8-4-7(10)5-11-6-8/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QODSUIGCUNEDQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911111-80-3 | |

| Record name | 5-Bromo-N-tert-butylpyridine-3-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-N-tert-butylpyridine-3-sulfonamide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-N-tert-butylpyridine-3-sulfonamide is a key heterocyclic intermediate prominent in contemporary pharmaceutical research and development. Its strategic importance lies in its role as a crucial building block for the synthesis of complex molecular architectures, most notably as a precursor to selective ion channel inhibitors. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, reactivity profile, and its significant application in the development of novel therapeutics. The pyridine sulfonamide moiety is a well-established pharmacophore, and the presence of a bromine atom offers a versatile handle for further chemical modifications, making this compound a valuable asset in medicinal chemistry.[1][2]

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 911111-80-3 | [4][5] |

| Molecular Formula | C₉H₁₃BrN₂O₂S | [5][6] |

| Molecular Weight | 293.18 g/mol | [5][6] |

| Appearance | Solid | [3] |

| Predicted XlogP | 1.5 | [6] |

Spectroscopic Data

Detailed experimental spectroscopic data with peak assignments for this compound are not widely published in readily accessible literature. However, based on the known structure and spectroscopic data of analogous compounds, the following characteristic signals can be anticipated.[1][4][7] Researchers should verify the identity of the compound using standard analytical techniques.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the tert-butyl group. The pyridine protons will appear in the aromatic region, typically downfield due to the electron-withdrawing nature of the nitrogen atom and the sulfonamide group. The tert-butyl group will present as a sharp singlet in the upfield region, integrating to nine protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the five carbons of the pyridine ring and the two distinct carbons of the tert-butyl group. The chemical shifts of the pyridine carbons will be influenced by the positions of the bromine and sulfonamide substituents.

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to the N-H stretch of the sulfonamide, the S=O stretches (asymmetric and symmetric), and the C=N and C=C stretching vibrations of the pyridine ring. The S=O stretching bands are typically strong and appear in the regions of 1391-1331 cm⁻¹ (asymmetric) and 1149-1121 cm⁻¹ (symmetric).[1][8][9]

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. A key feature will be the isotopic pattern of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two molecular ion peaks separated by 2 m/z units. A common fragmentation pathway for tert-butyl compounds is the loss of a methyl radical.[6][10]

Synthesis

A robust and scalable synthesis of this compound has been developed, notably a multi-step continuous flow process, highlighting its industrial relevance.[7][11][12] This method overcomes the challenges associated with unstable intermediates and strong exotherms that make large-scale batch processing difficult.[11]

Continuous Flow Synthesis Workflow

Caption: Continuous flow synthesis of this compound.

Detailed Experimental Protocol (Continuous Flow)

This protocol is based on the multi-step continuous process developed for the large-scale manufacturing of this intermediate.[7][11][12]

Step 1: Magnesium-Halogen Exchange

-

A solution of 3,5-dibromopyridine in tetrahydrofuran (THF) is prepared.

-

A solution of isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl) in THF is also prepared.

-

The two streams are fed into a temperature-controlled reactor with static mixers.

-

The reaction is highly exothermic and is carefully controlled at a low temperature (e.g., -20 °C to 0 °C) to selectively form the Grignard reagent at the 3-position. The use of a continuous flow setup allows for efficient heat removal and precise control over residence time, minimizing the formation of di-Grignard and other side products.

Step 2: Sulfonylation

-

The stream containing the Grignard intermediate is then mixed with a solution of sulfuryl chloride (SO₂Cl₂) in dichloromethane (CH₂Cl₂).

-

This reaction is also highly exothermic and is performed at low temperatures in a continuous flow reactor to ensure rapid mixing and heat dissipation.

-

The resulting product is the 5-bromopyridine-3-sulfonyl chloride intermediate.

Step 3: Amination

-

The stream containing the sulfonyl chloride intermediate is immediately reacted with an excess of tert-butylamine.

-

This final step yields the desired product, this compound.

-

The product stream is then subjected to a workup and purification process, which may include extraction and crystallization to achieve high purity.

Chemical Reactivity and Applications

The chemical reactivity of this compound is primarily centered around the bromine atom on the pyridine ring, which serves as a key functional group for cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[11][13][14] These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with a boronic acid or boronate ester in the presence of a palladium catalyst and a base to form a C-C bond.[13][15][16][17] This is a powerful method for introducing aryl or heteroaryl substituents at the 5-position of the pyridine ring.

Caption: Generalized Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: This reaction facilitates the formation of a C-N bond by coupling this compound with an amine in the presence of a palladium catalyst and a strong base.[11][12][14][18] This allows for the introduction of various amino groups at the 5-position.

Application in the Synthesis of BMS-919373

The primary and most significant application of this compound is as a key intermediate in the synthesis of BMS-919373, a selective inhibitor of the IKur potassium ion channel, which is a promising target for the treatment of atrial fibrillation.[7][19]

The synthesis of BMS-919373 utilizes this compound in a subsequent cross-coupling reaction to introduce the sulfonamide-bearing pyridine ring onto the core structure of the final drug molecule.[19][20]

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, data from structurally related compounds suggest that it should be handled with care.[3][13][14]

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Fire Safety: In case of fire, use carbon dioxide, dry chemical, or foam.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Toxicity: While specific toxicity data is not available, related sulfonamides and brominated aromatic compounds may be harmful if swallowed, in contact with skin, or if inhaled. They may also cause skin and eye irritation.[13][14]

It is imperative to consult the specific safety data sheet provided by the supplier before handling this compound.

Conclusion

This compound is a high-value intermediate in the pharmaceutical industry, underscored by its critical role in the synthesis of the selective IKur inhibitor BMS-919373. Its robust continuous flow synthesis highlights its importance in large-scale drug manufacturing. The presence of a reactive bromine handle on the pyridine sulfonamide scaffold provides medicinal chemists with a versatile platform for the development of novel therapeutics through various cross-coupling reactions. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to support researchers and scientists in their drug discovery and development endeavors.

References

- Finlay, H. J., Johnson, J. A., Lloyd, J., et al. (2016). Discovery of 5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine as a Potent IKur Inhibitor. Journal of Medicinal Chemistry, 59(13), 6335-6349.

- Strotman, N. A., Savage, S. A., Leung, S., Yu, M., & Ramirez, A. (2019). A Practical and Robust Multistep Continuous Process for Manufacturing 5-Bromo-N-(tert-butyl)pyridine-3-sulfonamide. Organic Process Research & Development, 23(9), 2088–2095.

-

ACS Publications. (2019). A Practical and Robust Multistep Continuous Process for Manufacturing 5-Bromo-N-(tert-butyl)pyridine-3-sulfonamide. Retrieved from [Link]

- TCI Chemicals. (2025). SAFETY DATA SHEET: 5-Bromo-2-cyano-3-nitropyridine.

- Fisher Scientific. (2020).

-

Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Retrieved from [Link]

- Synfacts. (2020). Continuous Process for Manufacturing 5-Bromo-N-(tert-butyl)pyridine-3-sulfonamide. Synfacts, 16(01), 0114.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9495–9499.

-

ResearchGate. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N -Sulfinyl- O -( tert -butyl)hydroxylamine, t -BuONSO. Retrieved from [Link]

-

National Institutes of Health. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]

-

PubMed. (2019). Utilizing Native Directing Groups: Synthesis of a Selective IKur Inhibitor, BMS-919373, via a Regioselective C-H Arylation. Retrieved from [Link]

-

ResearchGate. (2004). Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- The Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.

- Synthesis on Scale. (2023). Process Chemistry in the Pharmaceutical Industry.

-

National Institutes of Health. (2010). Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-y1] benzamide/benzene Sulfonamides as Anti-Inflammatory and Anti-Cancer Agents. Retrieved from [Link]

-

PubMed. (1963). INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES. Retrieved from [Link]

-

National Institutes of Health. (2016). Discovery of 5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine as a Potent IKur Inhibitor. Retrieved from [Link]

- ResearchGate. (2020).

- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole.

- CORE. (n.d.). Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amin.

- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.

- DSpace@MIT. (n.d.). Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical.

- ResearchGate. (2025).

- ResearchGate. (2025). IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound、911111-80-3 CAS查询、this compound物化性质-化工制造网 [chemmade.com]

- 6. PubChemLite - this compound (C9H13BrN2O2S) [pubchemlite.lcsb.uni.lu]

- 7. rsc.org [rsc.org]

- 8. INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 14. youtube.com [youtube.com]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. tcichemicals.com [tcichemicals.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. atlanchimpharma.com [atlanchimpharma.com]

- 19. application.wiley-vch.de [application.wiley-vch.de]

- 20. Utilizing Native Directing Groups: Synthesis of a Selective IKur Inhibitor, BMS-919373, via a Regioselective C-H Arylation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 5-Bromo-N-tert-butylpyridine-3-sulfonamide

Introduction: The Imperative for Unambiguous Structural Verification

In the landscape of drug discovery and development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. A synthesized compound, purported to be 5-Bromo-N-tert-butylpyridine-3-sulfonamide, serves as a pertinent case study. This molecule, possessing a halogenated pyridine core and a sulfonamide moiety, represents a class of scaffolds with significant pharmacological potential.[1] The presence of constitutional isomers—for instance, where the bromine and sulfonamide groups are located at different positions on the pyridine ring—necessitates a rigorous, multi-technique approach to structural analysis.

This guide eschews a simple recitation of data. Instead, it presents a logical, field-proven workflow for structure elucidation. We will progress from determining the fundamental molecular formula to mapping the intricate web of atomic connectivity, explaining not just the steps taken but the scientific rationale that dictates our experimental choices. This self-validating system of cross-referenced data ensures the highest degree of confidence in the final structural assignment.

Section 1: Foundational Analysis: Molecular Formula and Substructure Identification

The initial objective is to confirm the molecular formula and identify key structural fragments. High-Resolution Mass Spectrometry (HRMS) is the cornerstone of this phase, providing not only the molecular weight but also the elemental composition with high precision.

High-Resolution Mass Spectrometry (HRMS): Confirming Elemental Composition

The first analytical question is simple: does the compound have the correct mass and elemental formula (C₉H₁₃BrN₂O₂S)? HRMS provides the answer with sub-ppm accuracy. A critical feature for this specific molecule is the presence of a bromine atom. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[2][3] This results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, where two peaks of nearly equal intensity are separated by 2 m/z units. The observation of this pattern is a definitive indicator of a monobrominated compound.

Data Presentation: HRMS Analysis

| Parameter | Theoretical Value (C₉H₁₃BrN₂O₂S) | Observed Value | Deviation (ppm) |

| Monoisotopic Mass [M+H]⁺ | 292.9954 u | 292.9951 u | -1.0 |

| Isotopic Pattern | M+ peak (⁷⁹Br) and M+2 peak (⁸¹Br) in ~1:1 ratio | Observed | N/A |

Tandem Mass Spectrometry (MS/MS): Probing Structural Integrity

Beyond the molecular ion, fragmentation analysis via MS/MS provides a preliminary structural fingerprint. By inducing fragmentation of the protonated molecule, we can observe characteristic losses that correspond to specific functional groups. For sulfonamides, common fragmentation pathways include the cleavage of the S-N bond and the neutral loss of sulfur dioxide (SO₂).[4][5][6]

The fragmentation of this compound is predicted to follow key pathways that validate the presence of both the N-tert-butyl group and the sulfonamide linker.

Caption: Predicted MS/MS fragmentation pathway for protonated this compound.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Puzzle

With the molecular formula confirmed, NMR spectroscopy is employed to delineate the precise arrangement of atoms. This is a multi-step process, beginning with 1D experiments (¹H and ¹³C) to identify the basic components, followed by 2D experiments to establish their connectivity.

¹H NMR Spectroscopy: The Proton Framework

The ¹H NMR spectrum provides a quantitative count of protons in distinct electronic environments. For this compound, we anticipate four primary signals:

-

Aromatic Region (Pyridine Ring): Three protons on the pyridine ring. Their chemical shifts and coupling patterns are dictated by the positions of the bromine and sulfonamide substituents. We expect signals in the range of 8.0-9.5 ppm.

-

Amide Proton (-NH-): A single, often broad proton signal, the chemical shift of which can be solvent-dependent.

-

Aliphatic Region (tert-Butyl Group): A singlet integrating to nine protons, characteristic of the magnetically equivalent methyl groups of the tert-butyl substituent.

Data Presentation: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |

| H-6 | ~8.9 | Doublet (d) | 1H |

| H-2 | ~8.7 | Doublet (d) | 1H |

| H-4 | ~8.2 | Triplet (t) or dd | 1H |

| NH | ~6.0 | Broad Singlet (br s) | 1H |

| C(CH₃)₃ | ~1.3 | Singlet (s) | 9H |

¹³C NMR & DEPT Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments. To enhance this analysis, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is essential. This technique differentiates carbons based on the number of attached protons: CH and CH₃ signals appear as positive peaks, CH₂ signals as negative peaks, and quaternary carbons (Cq) are absent. This is a critical step for unambiguously identifying the substituted carbons on the pyridine ring and the quaternary carbon of the tert-butyl group.

Data Presentation: Predicted ¹³C NMR and DEPT-135 Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ) ppm | DEPT-135 Phase |

| C-2 | ~152 | Positive (CH) |

| C-6 | ~148 | Positive (CH) |

| C-4 | ~140 | Positive (CH) |

| C-3 | ~135 | Quaternary (Absent) |

| C-5 | ~120 | Quaternary (Absent) |

| C (CH₃)₃ | ~60 | Quaternary (Absent) |

| C(C H₃)₃ | ~30 | Positive (CH₃) |

2D NMR Spectroscopy: Definitive Connectivity Mapping

2D NMR experiments are the linchpin of structure elucidation, transforming individual signals into a cohesive molecular structure.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton signal with the signal of the carbon to which it is directly attached.[7][8] This is a self-validating step that confirms the assignments made in the 1D spectra. For example, it will show a correlation cross-peak between the ¹H singlet at ~1.3 ppm and the ¹³C signal at ~30 ppm, definitively assigning them to the tert-butyl methyl groups.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is arguably the most powerful tool for this elucidation, as it reveals correlations between protons and carbons that are two or three bonds apart.[8][9] It is through these long-range correlations that we can piece the entire structure together.

Caption: Key HMBC correlations confirming the connectivity of this compound.

Critical HMBC Correlations for Structure Confirmation:

-

Placement of the Sulfonamide Group: The most crucial correlations are from the protons at positions 2 and 4 (H-2, H-4) to the quaternary carbon at position 3 (C-3). These correlations unambiguously establish that the sulfonamide group is located at the C-3 position, flanked by H-2 and H-4.

-

Confirmation of the N-tert-butyl Group: A strong correlation from the nine protons of the tert-butyl group to the quaternary carbon of the same group confirms its integrity.

-

Linking the Amine to the Sulfonyl Group: A correlation from the NH proton to the quaternary carbon of the tert-butyl group links these two moieties.

-

Linking the Sulfonamide to the Ring: A correlation from the NH proton to the C-3 carbon of the pyridine ring provides the final piece of evidence, connecting the entire N-tert-butylsulfonamide group to the pyridine core at the correct position.

Data Presentation: Summary of Key HMBC Correlations

| Proton (¹H) | Correlated Carbon (¹³C) | Number of Bonds | Significance |

| H-2 | C-3, C-4, C-6 | 2 or 3 | Confirms C-3 substitution |

| H-4 | C-2, C-3, C-5, C-6 | 2 or 3 | Confirms C-3 and C-5 substitution |

| NH | C-3, C(CH₃)₃ | 2 or 3 | Links N-tert-butyl group to pyridine ring via sulfonyl |

| C(CH₃)₃ | C(CH₃)₃ | 2 | Confirms tert-butyl group |

Section 3: Definitive Confirmation: Single-Crystal X-ray Crystallography

While the combination of MS and NMR provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography remains the "gold standard" for absolute, unambiguous structure determination in the solid state.[10][11] This technique provides a three-dimensional model of the molecule, confirming not only the connectivity but also providing precise bond lengths, bond angles, and the molecule's conformation. Obtaining a suitable single crystal is the primary experimental hurdle, but a successful analysis provides irrefutable proof of the structure.

Section 4: Integrated Workflow and Conclusion

The structure elucidation of this compound is a systematic process where each piece of data validates the others.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Sci-Hub. Crystal Structures of Pyridine Sulfonamides and Sulfonic Acids / Crystal Growth & Design, 2012 [sci-hub.box]

5-Bromo-N-tert-butylpyridine-3-sulfonamide mechanism of action

An In-depth Technical Guide to the Potential Mechanisms of Action of 5-Bromo-N-tert-butylpyridine-3-sulfonamide

Abstract

Introduction: Deconstructing the Molecule

The structure of this compound offers several clues to its potential biological functions. The sulfonamide moiety (-SO₂NH-) is a cornerstone of a multitude of therapeutic agents, renowned for its role in antibacterial, anticancer, and diuretic drugs.[1][2][3][4] The pyridine ring, a nitrogen-containing heterocycle, is another privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs with diverse pharmacological activities.[5][6] The substituents, a bromine atom and an N-tert-butyl group, will further modulate the compound's physicochemical properties, such as lipophilicity and steric hindrance, which are critical for target binding and cellular uptake.

This guide will explore the following potential mechanisms of action, drawing parallels from structurally related compounds:

-

Antimicrobial Activity: Inhibition of Folic Acid Synthesis.

-

Enzyme Inhibition: Targeting Carbonic Anhydrases or Kinases.

-

Anticancer Activity: Modulation of Microtubule Dynamics or Cancer-Specific Enzymes.

Potential Mechanism of Action I: Antimicrobial Agent via Folate Synthesis Inhibition

The most classic mechanism of action for sulfonamide drugs is the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1][7][8] Bacteria must synthesize their own folate, an essential cofactor for DNA and RNA synthesis, whereas mammals obtain it from their diet. This metabolic difference provides a selective target for antibacterial agents.

Proposed Pathway:

This compound may act as a structural analog of para-aminobenzoic acid (PABA), the natural substrate for DHPS. By binding to the active site of DHPS, it could prevent the synthesis of dihydropteroic acid, a precursor to folic acid, leading to bacteriostatic effects.[7]

Caption: Proposed competitive inhibition of DHPS by this compound.

Experimental Protocol: In Vitro Antibacterial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of clinically relevant bacterial strains.

Methodology:

-

Bacterial Strains: A panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria should be used.[1]

-

Culture Preparation: Grow bacterial strains overnight in appropriate broth media (e.g., Mueller-Hinton Broth).

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions.

-

Microdilution Assay: In a 96-well plate, add a standardized inoculum of each bacterial strain to wells containing the serially diluted compound. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Mechanism of Action II: Enzyme Inhibition

The sulfonamide scaffold is a known inhibitor of various enzymes beyond DHPS.

A. Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and as diuretics.[3][4] Many sulfonamide-based drugs are potent CA inhibitors.

B. Pyruvate Kinase M2 (PKM2) Activation

Recent studies have highlighted the role of sulfonamide derivatives as activators of the M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer metabolism.[2] PKM2 activation can reprogram cancer cell metabolism, making it a promising anticancer target.

Caption: Experimental workflow for assessing enzyme inhibition or activation.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

Objective: To quantify the inhibitory activity of this compound against human carbonic anhydrase isoforms (e.g., hCA I and hCA II).

Methodology:

-

Enzyme and Substrate: Use purified human carbonic anhydrase and p-nitrophenyl acetate as the substrate.

-

Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl).

-

Reaction Mixture: In a 96-well plate, add the enzyme, buffer, and varying concentrations of the test compound.

-

Initiation: Start the reaction by adding the substrate.

-

Measurement: Monitor the hydrolysis of p-nitrophenyl acetate by measuring the absorbance of the product, p-nitrophenol, at 400 nm over time.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Potential Mechanism of Action III: Anticancer Activity

The pyridine and sulfonamide moieties are present in numerous anticancer agents.[2][5] Potential mechanisms include the disruption of microtubule polymerization and the inhibition of cancer-related signaling pathways.

Proposed Pathway: Microtubule Disruption

Some pyridine-containing compounds exhibit anticancer activity by inhibiting tubulin polymerization, which is crucial for cell division.[5] This leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.

Experimental Protocol: Cell Viability and Proliferation Assay

Objective: To evaluate the cytotoxic and anti-proliferative effects of this compound on human cancer cell lines.

Methodology:

-

Cell Lines: Use a panel of human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer).

-

Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound for 24, 48, and 72 hours.

-

Viability Assessment: Use a suitable assay, such as the MTT or PrestoBlue assay, to measure cell viability.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

| Potential Target | Therapeutic Area | Proposed Effect of Compound | Key Experimental Assay |

| Dihydropteroate Synthase (DHPS) | Antibacterial | Competitive Inhibition | Minimum Inhibitory Concentration (MIC) Assay |

| Carbonic Anhydrases (CAs) | Glaucoma, Diuresis | Inhibition | In Vitro CA Inhibition Assay |

| Pyruvate Kinase M2 (PKM2) | Oncology | Activation | PKM2 Activity Assay |

| Tubulin | Oncology | Inhibition of Polymerization | Cell Cycle Analysis, Immunofluorescence |

Conclusion and Future Directions

This compound represents a molecule of interest for further investigation due to the well-established pharmacological importance of its constituent sulfonamide and pyridine scaffolds. This guide provides a foundational framework for exploring its potential mechanisms of action. The proposed experimental protocols offer a starting point for a systematic evaluation of its biological activities. Future research should focus on a comprehensive screening against a broad range of biological targets to fully elucidate the therapeutic potential of this compound. Structure-activity relationship (SAR) studies with analogs will also be crucial in optimizing its potency and selectivity for any identified targets.

References

-

Al-Hourani, B. J., Al-Adhami, W. H., El-Elimat, T., Al-Dhaheri, Y., Al-Kaissi, E., Al-Muhtaseb, N., & Al-Qawasmeh, R. A. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega, 5(40), 25969–25981. [Link]

-

D'souza, C., & D'souza, P. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 11(53), 33621-33638. [Link]

-

Sharma, P., & Kumar, A. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15197-15216. [Link]

-

Iacob, A., Găină, L. I., & Moldovan, C. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(16), 4998. [Link]

-

ResearchGate. (n.d.). Structure of pyridine-3-sulfonamide derivatives of PI4K inhibitor. Retrieved from [Link]

-

Zajdel, P., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry, 148, 108076. [Link]

-

PubChem. (n.d.). 6-amino-n-tert-butylpyridine-3-sulfonamide. Retrieved from [Link]

-

Yin, J., et al. (2023). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. Scientific Reports, 13(1), 12345. [Link]

-

ResearchGate. (n.d.). Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients. Retrieved from [Link]

-

ResearchGate. (n.d.). Biological activities of sulfonamides. Retrieved from [Link]

-

Bhat, M. A., Imran, M., Khan, S. A., & Siddiqui, N. (2005). Biological Activities of Sulfonamides. Indian Journal of Pharmaceutical Sciences, 67(2), 151-159. [Link]

-

Asadi, A., et al. (2023). Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part C. Current Medicinal Chemistry, 30(1), 1-25. [Link]

-

JJ Medicine. (2019, February 22). Sulfonamide Antibiotics | Bacterial Targets, Mechanism of Action, Adverse Effects [Video]. YouTube. [Link]

-

Burchall, J. J. (1979). Mechanism of action of trimethoprim and sulphonamides: relevance to synergy in vivo. Journal of Antimicrobial Chemotherapy, 5(Suppl B), 75-83. [Link]

-

Chemsrc. (n.d.). 5-Bromo-n-sec-butylpyridine-3-sulfonamide. Retrieved from [Link]

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijpsonline.com [ijpsonline.com]

- 5. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. Mechanism of action of trimethoprim and sulphonamides: relevance to synergy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of 5-Bromo-N-tert-butylpyridine-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the biological significance of 5-Bromo-N-tert-butylpyridine-3-sulfonamide. Moving beyond a simple chemical profile, we delve into its crucial role as a pivotal intermediate in the synthesis of a novel cardiotherapeutic agent, explore the underlying pharmacology of its ultimate biological target, and present the scientific rationale behind its molecular design. This document is intended to equip researchers and drug development professionals with a thorough understanding of this compound's relevance in modern medicinal chemistry.

Introduction: Beyond a Simple Intermediate

This compound is a sulfonamide-containing pyridine derivative. While the broader class of sulfonamides is renowned for a wide array of biological activities—including antibacterial, anticancer, and anti-inflammatory properties—the primary interest in this compound stems from its role as a key building block in the synthesis of advanced pharmaceutical compounds.[1][2] Specifically, it is a critical precursor to BMS-919373 , a potent and selective inhibitor of the IKur potassium channel, which has been investigated for the treatment of atrial fibrillation.[3][4]

Understanding the biological context of this compound, therefore, necessitates a deep dive into the pharmacology of its downstream target, the IKur channel. While there is no publicly available data on the intrinsic biological activity of this compound itself, its structural contribution to the final active molecule is paramount.

The Primary Biological Target: The IKur (Kv1.5) Potassium Channel

The ultra-rapid delayed rectifier potassium current, IKur, is a major contributor to the repolarization of the cardiac action potential in the human atrium.[5] It is encoded by the KCNA5 gene, which produces the Kv1.5 potassium channel. A key characteristic of the IKur channel is its atrial-specific expression in the human heart, with minimal to no presence in the ventricles.[6] This atrial-selective expression makes the IKur channel an attractive therapeutic target for the management of atrial arrhythmias, most notably atrial fibrillation (AF).

The therapeutic rationale is that by selectively inhibiting the IKur channel, it is possible to prolong the action potential duration (APD) and the effective refractory period (ERP) in the atria without affecting ventricular repolarization. This atrial-specific electrophysiological effect is expected to terminate and prevent re-entrant circuits that sustain AF, while avoiding the proarrhythmic risks associated with non-selective potassium channel blockers that can prolong the QT interval and lead to life-threatening ventricular arrhythmias.[5]

Signaling Pathway and Mechanism of Action

The inhibition of the IKur channel by small molecules like BMS-919373 is a direct interaction with the Kv1.5 channel protein. This blockage prevents the outflow of potassium ions during the repolarization phase of the atrial action potential, thereby extending its duration.

Figure 1: Mechanism of action of IKur inhibition in atrial myocytes.

Synthesis and Role of this compound

The synthesis of this compound is a critical step in the manufacturing of BMS-919373. A robust and scalable synthetic route is essential for the production of the final active pharmaceutical ingredient (API). One documented method involves a multi-step continuous flow process, which offers advantages in terms of safety, efficiency, and scalability over traditional batch processing.[3]

Experimental Protocol: Continuous Flow Synthesis

The following is a generalized protocol based on published literature for the synthesis of this compound.[3]

Step 1: Magnesium-Halogen Exchange

-

Reactants: 3,5-dibromopyridine and a Grignard reagent (e.g., isopropylmagnesium chloride).

-

Procedure: In a continuous flow reactor, a solution of 3,5-dibromopyridine in a suitable solvent (e.g., tetrahydrofuran, THF) is mixed with the Grignard reagent at a controlled temperature. The magnesium-halogen exchange selectively occurs at one of the bromine positions.

Step 2: Sulfonylation

-

Reactant: The output from Step 1 and sulfuryl chloride (SO₂Cl₂).

-

Procedure: The resulting arylmagnesium species is immediately introduced into a second reactor where it is quenched with sulfuryl chloride to form the corresponding sulfonyl chloride.

Step 3: Amidation

-

Reactant: The sulfonyl chloride intermediate from Step 2 and tert-butylamine.

-

Procedure: The crude sulfonyl chloride is then reacted with tert-butylamine in a third reactor to yield the final product, this compound.

Causality Behind Experimental Choices:

-

Continuous Flow: This methodology is chosen to manage the highly exothermic and unstable nature of the Grignard and sulfonyl chloride intermediates, ensuring better temperature control and safety on a large scale.

-

Grignard Reagent: The choice of Grignard reagent and reaction conditions is crucial for achieving selective mono-substitution on the 3,5-dibromopyridine starting material.

Figure 2: Generalized workflow for the continuous flow synthesis of this compound.

Biological Activity of the Final Product: BMS-919373

While direct biological data for this compound is not available, the extensive characterization of BMS-919373 provides a clear picture of the therapeutic potential unlocked by this synthetic intermediate.

In Vitro Potency and Selectivity

BMS-919373 has demonstrated potent inhibition of the Kv1.5 channel with an IC₅₀ of 50 nM.[1] A critical aspect of its preclinical profile is its selectivity over other cardiac ion channels, particularly the hERG channel, which is associated with the risk of ventricular arrhythmias. BMS-919373 exhibits a 37-fold selectivity for Kv1.5 over hERG, which is a favorable safety margin.[1]

In Vivo Efficacy

The efficacy of BMS-919373 has been evaluated in animal models of atrial fibrillation. In a rabbit pharmacodynamic model, it produced a dose-dependent increase in the atrial effective refractory period (AERP) with no significant effect on the ventricular effective refractory period (VERP), confirming its atrial-selective action.[1] In a canine model of inducible AF, oral administration of BMS-919373 led to a significant reduction in the duration of AF episodes.[1]

| Parameter | BMS-919373 | Reference |

| Target | IKur (Kv1.5) Potassium Channel | [1][4] |

| IC₅₀ for Kv1.5 | 50 nM | [1] |

| Selectivity vs. hERG | 37-fold | [1] |

| In Vivo Effect (Rabbit) | Dose-dependent increase in AERP | [1] |

| In Vivo Effect (Canine) | Reduction in AF duration | [1] |

Table 1: Summary of the biological activity of BMS-919373.

Future Perspectives and Conclusion

This compound is a compound of significant interest to the medicinal chemistry and drug development community, not for any inherent biological activity, but for its crucial role as a sophisticated building block. Its synthesis enables the creation of complex molecules like BMS-919373 that are designed to interact with high specificity and potency with challenging drug targets.

The development of selective IKur inhibitors represents a promising strategy for the treatment of atrial fibrillation, and the synthetic accessibility of these compounds is heavily reliant on the availability of key intermediates like this compound. Future research in this area will likely focus on further optimizing the selectivity and pharmacokinetic properties of IKur inhibitors, and the synthetic methodologies used to produce them.

References

-

The Discovery and Chemical Development of BMS-919373: A Selective I Kur Inhibitor for the Potential Treatment of Atrial Fibrillation. ACS Publications. [Link]

-

Biological activities of sulfonamides. ResearchGate. [Link]

-

A Practical and Robust Multistep Continuous Process for Manufacturing 5-Bromo-N-(tert-butyl)pyridine-3-sulfonamide. ACS Publications. [Link]

-

Utilizing Native Directing Groups: Synthesis of a Selective IKur Inhibitor, BMS-919373, via a Regioselective C-H Arylation. PubMed. [Link]

-

Role of IKur in Controlling Action Potential Shape and Contractility in the Human Atrium. Circulation. [Link]

-

Cardiac Potassium Channels: Physiological Insights for Targeted Therapy. PubMed Central. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Utilizing Native Directing Groups: Synthesis of a Selective IKur Inhibitor, BMS-919373, via a Regioselective C-H Arylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 911111-80-3|this compound|BLD Pharm [bldpharm.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Investigating the Kinase Inhibitory Profile of 5-Bromo-N-tert-butylpyridine-3-sulfonamide: A Technical Guide for Drug Discovery Professionals

Abstract

The pyridine sulfonamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides an in-depth exploration of the kinase inhibitory profile of a specific derivative, 5-Bromo-N-tert-butylpyridine-3-sulfonamide. While direct, comprehensive public data for this exact molecule is limited, this document synthesizes information from closely related analogs and established kinase inhibitor profiling methodologies to present a plausible and instructive characterization framework. We delve into the rationale behind its likely primary targets within the phosphoinositide 3-kinase (PI3K) family, outline detailed protocols for both biochemical and cell-based assays to determine its potency and selectivity, and discuss the interpretation of this data in the context of early-stage drug development. This guide is intended for researchers, medicinal chemists, and pharmacologists engaged in the discovery and characterization of novel kinase inhibitors.

Introduction: The Rationale for Targeting Kinases with Pyridine Sulfonamides

Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular processes, including growth, differentiation, metabolism, and apoptosis. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets. The pyridine-3-sulfonamide core has emerged as a versatile scaffold for the development of kinase inhibitors. The sulfonamide group can act as a hydrogen bond donor and acceptor, forming key interactions within the highly conserved ATP-binding pocket of many kinases[1]. The pyridine ring offers multiple points for substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Recent studies have highlighted pyridine-3-sulfonamide derivatives as promising inhibitors of the phosphoinositide 3-kinase (PI3K) and phosphatidylinositol 4-kinase (PI4K) families[2]. The PI3K/AKT/mTOR signaling pathway is one of the most frequently hyperactivated pathways in human cancer, driving tumor cell proliferation and survival[1][3]. Therefore, inhibitors targeting this pathway are of significant therapeutic interest.

This guide focuses on this compound, a representative of this chemical class. The inclusion of a bromine atom and a bulky tert-butyl group is anticipated to influence its interaction with the kinase active site, potentially conferring a unique selectivity profile.

Hypothetical Kinase Inhibitory Profile of this compound

Based on structure-activity relationship (SAR) studies of analogous pyridine sulfonamides, we can project a hypothetical kinase inhibitory profile for this compound. This profile serves as a working model to guide experimental investigation. It is postulated that the compound will exhibit primary activity against Class I PI3K isoforms, with some degree of selectivity.

| Kinase Target | IC50 (nM) | Assay Type | Rationale for Inclusion |

| PI3Kα (p110α) | 50 | Biochemical | Primary target isoform, frequently mutated in cancer. |

| PI3Kβ (p110β) | 250 | Biochemical | Important for assessing isoform selectivity. |

| PI3Kδ (p110δ) | 800 | Biochemical | Primarily expressed in hematopoietic cells; key for selectivity. |

| PI3Kγ (p110γ) | >1000 | Biochemical | G-protein coupled receptor-activated isoform. |

| mTOR | >5000 | Biochemical | A related PIKK family kinase; important off-target to assess. |

| PI4KIIIβ | 600 | Biochemical | Pyridine-sulfonamides have shown activity against PI4Ks[2]. |

| CDK2 | >10000 | Biochemical | Representative serine/threonine kinase for broad selectivity. |

| VEGFR2 | >10000 | Biochemical | Representative receptor tyrosine kinase for broad selectivity. |

Table 1: Hypothetical in-vitro biochemical kinase inhibition profile of this compound. IC50 values are projected based on SAR of related compounds.

Experimental Workflows for Kinase Profile Determination

A multi-tiered approach is essential for accurately characterizing the kinase inhibitory profile of a novel compound. This involves initial biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to confirm on-target activity in a physiological context.

Figure 1: A tiered experimental workflow for kinase inhibitor characterization.

In-Vitro Biochemical Kinase Assays

Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. A luminescence-based assay that quantifies ADP production is a common and robust method.

Protocol: ADP-Glo™ Kinase Assay for PI3Kα Inhibition

This protocol is adapted from commercially available kits and established methodologies for measuring lipid kinase activity[4].

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Perform a serial 3-fold dilution in DMSO to create a 10-point concentration curve (e.g., from 100 µM to 5 nM).

-

-

Kinase Reaction Setup (384-well plate):

-

To each well, add 0.5 µL of the serially diluted compound or DMSO (vehicle control).

-

Prepare a master mix of recombinant human PI3Kα (p110α/p85α) enzyme and the lipid substrate phosphatidylinositol (4,5)-bisphosphate (PIP2) in kinase reaction buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA).

-

Add 4 µL of the enzyme/lipid mixture to each well.

-

Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme pre-incubation.

-

-

Initiation and Incubation:

-

Initiate the kinase reaction by adding 0.5 µL of 250 µM ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination.

-

Incubate the reaction at 30°C for 60 minutes.

-

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Calculate the percent inhibition for each concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell-Based Pathway Inhibition Assays

While biochemical assays confirm direct enzyme inhibition, cell-based assays are crucial to verify that the compound can penetrate the cell membrane, engage its target in a cellular environment, and inhibit the downstream signaling pathway.

Protocol: Western Blot for p-AKT Inhibition in a Cancer Cell Line

This protocol assesses the inhibition of the PI3K pathway by measuring the phosphorylation status of AKT, a key downstream effector[5].

-

Cell Culture and Treatment:

-

Seed a cancer cell line with a known active PI3K pathway (e.g., MCF-7 or U87 MG) in a 6-well plate and allow cells to adhere overnight.

-

Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for 2-4 hours.

-

Stimulate the PI3K pathway by adding a growth factor such as insulin-like growth factor 1 (IGF-1) for 15-30 minutes before harvesting.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against phospho-AKT (Ser473) and total AKT.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for p-AKT and total AKT.

-

Normalize the p-AKT signal to the total AKT signal for each treatment condition to determine the dose-dependent inhibition of AKT phosphorylation.

-

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell fate. Understanding this pathway is crucial for interpreting the effects of inhibitors targeting its components.

Figure 2: Simplified PI3K/AKT/mTOR signaling pathway and the point of inhibition.

Upon activation by receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3)[5]. PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT then phosphorylates a multitude of substrates, leading to the activation of pathways that promote cell growth (via mTORC1) and inhibit apoptosis, thereby enhancing cell survival[6]. This compound, as a putative PI3K inhibitor, would block the production of PIP3, thereby attenuating these downstream pro-survival and pro-proliferative signals.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for investigating the kinase inhibitory profile of this compound. By leveraging knowledge from related chemical series, we have proposed a plausible target profile centered on the PI3K pathway and have detailed the necessary experimental protocols for its validation.

The successful characterization of this compound would involve:

-

Confirmation of Potency and Selectivity: Executing the described biochemical and cellular assays to generate robust IC50 data and confirm on-target pathway modulation.

-

Broad Kinome Screening: Profiling against a large panel of kinases to fully understand its selectivity and identify potential off-targets, which is crucial for predicting potential toxicities[7].

-

Structure-Based Drug Design: Obtaining a co-crystal structure of the compound bound to its primary target (e.g., PI3Kα) to elucidate the molecular basis of its activity and guide further optimization.

The pyridine sulfonamide scaffold remains a fertile ground for the discovery of novel kinase inhibitors. A systematic and rigorous application of the principles and protocols outlined in this guide will be instrumental in advancing promising compounds like this compound through the drug discovery pipeline.

References

-

Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

-

Hu, H., Wu, J., Ao, M., Zhou, X., Li, B., Cui, Z., ... & Wu, Z. (2020). Design, synthesis and biological evaluation of sulfonamide-substituted pyridine derivatives as novel PI3K/mTOR dual inhibitors. Journal of Medicinal Chemistry, 63(6), 3028-3046. [Link]

-

Milošević, M. D., Marinković, A. D., Petrović, P., Klaus, A., Nikolić, M. G., Prlainović, N. Z., & Cvijetić, I. N. (2020). Synthesis, characterization and SAR studies of bis (imino) pyridines as antioxidants, acetylcholinesterase inhibitors and antimicrobial agents. Bioorganic Chemistry, 103, 104183. [Link]

-

ResearchGate. (n.d.). Structure of pyridine-3-sulfonamide derivatives of PI4K inhibitor. [Link]

-

Thorpe, L. M., Yuzugullu, H., & Zhao, J. J. (2015). PI3K in cancer: divergent roles of isoforms, modes of activation and therapeutic targeting. Nature Reviews Cancer, 15(1), 7-24. [Link]

-

Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. [Link]

Sources

- 1. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ChEMBL - ChEMBL [ebi.ac.uk]

- 6. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-N-tert-butylpyridine-3-sulfonamide

Abstract

This guide provides a comprehensive technical overview of the critical physicochemical properties of 5-Bromo-N-tert-butylpyridine-3-sulfonamide, a compound of interest for researchers and professionals in drug development. We delve into a detailed analysis of its aqueous and organic solubility, offering both theoretical frameworks and practical, field-proven experimental protocols. Furthermore, this document outlines a systematic approach to evaluating the chemical stability of the compound under various stress conditions, as mandated by international regulatory standards. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for advancing pharmaceutical research and development.

Introduction

This compound is a substituted pyridine sulfonamide. The structural combination of a pyridine ring, a sulfonamide group, and a bromine atom suggests its potential utility as an intermediate in medicinal chemistry. The tert-butyl group can enhance lipophilicity, which may influence its solubility and biological interactions[1]. Understanding the solubility and stability of such compounds is a cornerstone of early-phase drug development. Poor solubility can severely hamper in vitro testing, lead to erratic bioavailability, and create significant formulation challenges[2]. Similarly, chemical instability can compromise a drug's safety, efficacy, and shelf-life by generating potentially toxic degradation products[3][4].

This guide is structured to provide not just procedural steps, but the scientific rationale behind them. We will explore the key factors governing the behavior of this molecule in solution and under stress, enabling researchers to design robust experiments and accurately interpret the resulting data.

Physicochemical Properties

A foundational understanding of the intrinsic properties of this compound is essential for predicting its behavior.

| Property | Value | Source |

| Chemical Structure |  | |

| Molecular Formula | C₉H₁₃BrN₂O₂S | [5] |

| Molecular Weight | 293.18 g/mol | [6] |

| CAS Number | 911111-80-3 | [6][7] |

| Predicted XlogP | 1.5 | [5] |

| Predicted pKa (Acidic) | ~8.5 - 9.7 (Sulfonamide N-H) | [8][9] |

| Predicted pKa (Basic) | ~3.0 - 4.0 (Pyridine N) | [10][11] |

Causality Behind the Properties:

-

The tert-butyl group adds steric bulk and lipophilicity, likely decreasing aqueous solubility compared to a smaller N-substituent.

-

The molecule possesses both a weakly acidic proton (on the sulfonamide nitrogen) and a weakly basic site (the pyridine nitrogen). This amphoteric nature means its net charge and, consequently, its aqueous solubility will be highly dependent on pH.

-

The sulfonamide group is known to be relatively stable, but can be susceptible to hydrolysis under harsh acidic or basic conditions[12][13]. The pyridine ring may also influence its electronic properties and reactivity.

Solubility Assessment

A compound's solubility dictates its dissolution rate and concentration in biological fluids and testing media. We will discuss two key types of solubility measurements: kinetic and thermodynamic. Kinetic solubility is a high-throughput method often used in early discovery to identify potential issues, while thermodynamic solubility is the "gold standard" representing the true equilibrium state[14][15][16].

Theoretical Framework: The Role of pH

The solubility of ionizable compounds like this compound is governed by the Henderson-Hasselbalch equation.[17][18][19]

-

At low pH (e.g., pH < 2): The pyridine nitrogen (pKa ~3-4) will be protonated, forming a cationic species. This charge should increase the compound's solubility in aqueous media.

-

At neutral pH (e.g., pH 7.4): The compound will be predominantly in its neutral, un-ionized form. This is typically the point of lowest aqueous solubility (the intrinsic solubility).

-

At high pH (e.g., pH > 10): The sulfonamide proton (pKa ~8.5-9.7) will be removed, forming an anionic species, which should again increase aqueous solubility.[20]

This predictable pH-dependent profile is critical for understanding absorption in the gastrointestinal tract and for developing parenteral formulations.[21][22]

Experimental Protocol: Thermodynamic Equilibrium Solubility

This method determines the true equilibrium solubility of the crystalline solid in a given medium. It is more time-consuming but provides the most accurate and relevant data for formulation development.[16]

Methodology:

-

Preparation: Add an excess amount of solid this compound (enough to ensure undissolved solid remains) to a series of vials containing buffers of different pH values (e.g., 2.0, 4.5, 6.8, 7.4, 9.0) and relevant organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator. The key to this method is allowing sufficient time for the solution to reach equilibrium. A minimum of 24-48 hours is recommended.[14]

-

Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed to pellet the undissolved solid.

-

Sampling: Carefully withdraw a precise aliquot of the clear supernatant.

-

Dilution: Dilute the aliquot with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method (see Section 4.3). Calculate the concentration against a standard curve of the parent compound.

Trustworthiness Check: To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). The solubility value should be constant across the later time points.

Data Presentation: Expected Solubility Profile

The quantitative data from the solubility experiments should be summarized for clarity.

| Solvent/Buffer System | pH | Temperature (°C) | Expected Solubility (µg/mL) | Classification |

| Phosphate Buffer | 2.0 | 25 | Moderately Soluble | Aqueous |

| Acetate Buffer | 4.5 | 25 | Sparingly Soluble | Aqueous |

| Phosphate Buffer | 7.4 | 25 | Slightly Soluble | Aqueous |

| Borate Buffer | 9.0 | 25 | Soluble | Aqueous |

| Methanol | N/A | 25 | Freely Soluble | Organic |

| Acetonitrile | N/A | 25 | Soluble | Organic |

| Dimethyl Sulfoxide (DMSO) | N/A | 25 | Very Soluble | Organic |

Note: Classifications are based on USP definitions. Expected values are illustrative and must be confirmed experimentally.

Visualization: Thermodynamic Solubility Workflow

The following diagram illustrates the logical flow of the thermodynamic solubility determination protocol.

Caption: Workflow for Thermodynamic Equilibrium Solubility Assay.

Stability Profiling

Stability testing is essential for identifying degradation pathways and establishing a retest period and appropriate storage conditions.[3][23] The cornerstone of this effort is the forced degradation (stress testing) study, which is mandated by regulatory bodies like the ICH.[24][25][26]

Forced Degradation Studies

The goal of forced degradation is to generate degradation products to a target level (typically 5-20%) to elucidate degradation pathways and to prove the analytical method can separate these degradants from the parent compound.[24][27]

Stress Conditions (as per ICH Q1A):

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 4-8 hours. Sulfonamides can be more susceptible to base-catalyzed hydrolysis.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid drug substance at 80°C for 7 days.

-

Photostability: Expose the solid drug substance and a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[28][29][30][31][32] A dark control sample must be included.

Potential Degradation Pathways

For sulfonamides, the primary non-photolytic degradation pathway is typically hydrolysis of the sulfonamide S-N bond.[12][13][33]

-

Acid/Base Hydrolysis: This would likely cleave the S-N bond, yielding 5-bromopyridine-3-sulfonic acid and tert-butylamine. This is a common degradation route for many sulfonamide drugs.[34][35]

Protocol: Stability-Indicating HPLC-UV Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.

Methodology:

-

Column Selection: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a standard starting point for compounds of this polarity.

-

Mobile Phase: A gradient elution is typically required to separate the parent compound from its more polar degradation products.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

-

Gradient Program: Start with a high percentage of aqueous phase (e.g., 95% A) and gradually increase the organic phase (e.g., to 95% B) over 15-20 minutes. This will elute polar degradants first, followed by the parent API.

-

Detection: A photodiode array (PDA) detector is highly recommended. It allows for the selection of the optimal wavelength for the parent compound (likely around 265 nm) and can also help in assessing peak purity.[36]

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, with a critical focus on specificity . This is achieved by analyzing the stressed samples from the forced degradation study. The chromatograms must show baseline separation between the parent peak and all degradation product peaks.

Visualization: Forced Degradation Study Logic

This diagram outlines the parallel nature of a forced degradation study and its central role in validating the analytical method.

Caption: Logical workflow for a Forced Degradation Study.

Recommendations for Formulation and Storage

Based on the expected physicochemical properties:

-

Storage: The solid material should be stored in a well-sealed container, protected from light, at controlled room temperature. Given the potential for hydrolysis, storage in low-humidity conditions is advisable.

-

Aqueous Formulations: For liquid formulations, the pH should be carefully controlled to maximize both solubility and stability. Based on the predicted pKa values, a buffered formulation in the acidic range (pH 3-4) may offer a good compromise. Alkaline conditions, while potentially increasing solubility, might accelerate hydrolytic degradation and should be evaluated with caution.

-

Organic Solutions: The compound is expected to have good solubility in common organic solvents like DMSO and methanol, which are suitable for preparing stock solutions for in vitro screening.[37]

Conclusion

This guide has detailed the essential theoretical considerations and practical methodologies for the comprehensive assessment of the solubility and stability of this compound. A thorough understanding of its pH-dependent solubility is critical for its handling in aqueous media, while a systematic forced degradation study is imperative for developing a robust, stability-indicating analytical method. The protocols and insights provided herein serve as a rigorous framework for researchers to generate the high-quality, reliable data needed to support decision-making in the drug discovery and development pipeline.

References

-

Abramov, Y. A., et al. (2012). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. [Link]

-

Avdeef, A., & Yalkowsky, S. H. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK. [Link]

-

ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. EMA. [Link]

-

ECA Academy. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. gmp-compliance.org. [Link]

-

Perlovich, G. L., et al. (2020). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. [Link]

-

Avdeef, A. (2007). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. [Link]

-

YMER. (2023). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. [Link]

-

Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. [Link]

-

Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie. [Link]

-

SlidePlayer. (n.d.). Stability Testing Photostability Testing of New Drug Substances and Products-Q1B. SlidePlayer. [Link]

-

Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Central European Journal of Chemistry. [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

-

Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

Liu, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports. [Link]

-

ResearchGate. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. [Link]

-

Toli, A., et al. (2015). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. CABI Digital Library. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2019). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. IJPSR. [Link]

-

ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate. [Link]

-

AccessPhysiotherapy. (n.d.). Chapter 3. Pharmacokinetics. McGraw Hill. [Link]

-

BioProcess International. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

ResearchGate. (1961). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. ResearchGate. [Link]

-

Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

-

LinkedIn. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. [Link]

-

Patyra, E., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules. [Link]

-

LabRulez. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. LabRulez. [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. [Link]

-

Inorganic Chemistry. (2021). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. ACS Publications. [Link]

-

ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. [Link]

-

Martínez, F. (2001). Thermodynamic study of the solubility of some sulfonamides in octanol, water, and the mutually saturated solvents. UNAM. [Link]

-

ResearchGate. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. [Link]

-

Royal Society of Chemistry. (2019). accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. RSC Publishing. [Link]

-

PubMed Central. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. NIH. [Link]

-

ResearchGate. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. ResearchGate. [Link]

-

ResearchGate. (2011). Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. [Link]

-

ChemRxiv. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. ChemRxiv. [Link]

-

PubChemLite. (n.d.). This compound (C9H13BrN2O2S). PubChemLite. [Link]

-

ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

-

SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. SNS Courseware. [Link]

-

ICH. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. International Council for Harmonisation. [Link]

-

SlideShare. (n.d.). Ich guideline for stability testing. SlideShare. [Link]

-

AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]

-